Cas no 40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI))
![D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) structure](https://it.kuujia.com/scimg/cas/40957-92-4x500.png)
40957-92-4 structure
Nome del prodotto:D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxyla
- surugatoxin
- (+/-)-surugatoxin
- D-myo-Inositol, 4-(6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro(3H-indole-3,8'-(8H)pyrido(1,2-f)pteridine)-7'-carboxylate), (6'aS-(6'aalpha,7'alpha,8'alpha,9'alpha))-
- CHEBI:184922
- D-MYO-INOSITOL, 4-(6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE), (6'AS-(6'A.ALPHA.,7'.ALPHA.,8'.ALPHA.,9'.ALPHA.))-
- DTXSID30961332
- [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- 40957-92-4
- UNII-TC4003XY6D
- TC4003XY6D
- D-MYO-INOSITOL, 4-((3S,6'AR,7'S,9'R)-6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE)
- NSC 254240
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-]pteridine]-7'-carboxylate
-
- Inchi: InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)
- Chiave InChI: BYUCWVNHAZPTMA-UHFFFAOYSA-N
- Sorrisi: O=C1NC(=O)C2N3C(=O)C(C)(O)C4(C(=O)NC5C=C(C=CC4=5)Br)C(C(OC4C(O)C(O)C(O)C(O)C4O)=O)C3(O)CNC=2N1
Proprietà calcolate
- Massa esatta: 683.07100
- Massa monoisotopica: 683.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 44
- Conta legami ruotabili: 3
- Complessità: 1370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -4.5
- Superficie polare topologica: 288A^2
Proprietà sperimentali
- Densità: 2.32
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.922
- PSA: 287.88000
- LogP: -4.94390
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Letteratura correlata
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)) Prodotti correlati
- 923702-77-6(3-methyl-2-{(3-methylphenyl)methylsulfanyl}-3H,4H-thieno3,2-dpyrimidin-4-one)
- 1797063-11-6(3-[(5-benzoylthiophen-2-yl)methyl]-1-(4-ethoxyphenyl)urea)
- 2609-10-1(4-(carbamoylamino)butanoic acid)
- 1404364-97-1(4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-buty l ester)
- 2228917-78-8(3-(2-chloro-6-fluorophenyl)-3,3-difluoropropan-1-amine)
- 2680806-24-8(tert-butyl N-2-(4-methoxy-3-sulfamoylphenyl)ethylcarbamate)
- 2137501-50-7(1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole)
- 946223-12-7(N-{3,7-dimethyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-3,5-dimethylbenzamide)
- 1234692-68-2(Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid)
- 898466-04-1(N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
